molecular formula C12H9NO5 B1504697 5-[3-(Methoxycarbonyl)pyridin-2-yl]furan-2-carboxylic acid CAS No. 862089-25-6

5-[3-(Methoxycarbonyl)pyridin-2-yl]furan-2-carboxylic acid

Cat. No.: B1504697
CAS No.: 862089-25-6
M. Wt: 247.2 g/mol
InChI Key: IVLBYFRVCBWVBX-UHFFFAOYSA-N
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Description

5-[3-(Methoxycarbonyl)pyridin-2-yl]furan-2-carboxylic acid is a useful research compound. Its molecular formula is C12H9NO5 and its molecular weight is 247.2 g/mol. The purity is usually 95%.
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Biological Activity

5-[3-(Methoxycarbonyl)pyridin-2-yl]furan-2-carboxylic acid, with the CAS number 862089-25-6, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide an in-depth analysis of its biological properties, including antibacterial effects, antiproliferative activities, and other relevant pharmacological effects.

The molecular formula for this compound is C₁₂H₉N₁O₅, with a molecular weight of 247.204 g/mol. Its structure features a furan ring substituted with a pyridine group, which may contribute to its biological activity.

PropertyValue
CAS Number862089-25-6
Molecular FormulaC₁₂H₉N₁O₅
Molecular Weight247.204 g/mol

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of furan derivatives. For example, furan-2-carboxylic acids have demonstrated the ability to inhibit bacterial swarming and swimming at low concentrations. In a study focusing on related compounds, it was found that certain furan derivatives effectively inhibited the swarming of Escherichia coli at concentrations as low as 1.8 µg/L . This suggests that this compound may exhibit similar antibacterial properties due to its structural characteristics.

Antiproliferative Activity

The antiproliferative effects of compounds similar to this compound have been well-documented. A review on benzo[b]furan derivatives indicated that modifications in the chemical structure could lead to increased activity against various cancer cell lines . Specifically, the introduction of methoxy groups at strategic positions on the furan ring significantly enhanced the antiproliferative activity of these compounds.

Case Studies and Research Findings

  • Study on Furan Derivatives : A study published in PLOS One demonstrated that certain furan derivatives inhibited bacterial motility and biofilm formation. The results indicated that structural variations could influence biological activity significantly .
  • Anticancer Activity : Research on related compounds has shown that modifications in the furan and pyridine rings can lead to enhanced cytotoxicity against cancer cell lines. For instance, compounds with methoxy substitutions exhibited increased potency compared to their unsubstituted counterparts .
  • Mechanism of Action : The mechanism by which these compounds exert their biological effects often involves interference with cellular processes such as quorum sensing in bacteria or cell cycle regulation in cancer cells. Understanding these mechanisms is crucial for developing new therapeutic agents based on this chemical scaffold.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that derivatives of furan-containing compounds exhibit anticancer properties. A study demonstrated that modifications of the furan ring can enhance the cytotoxicity against various cancer cell lines. Specifically, 5-[3-(Methoxycarbonyl)pyridin-2-yl]furan-2-carboxylic acid has been tested for its ability to inhibit tumor growth in vitro and in vivo models. The compound's mechanism involves the induction of apoptosis in cancer cells, making it a candidate for further development as an anticancer agent .

Antimicrobial Properties
Another significant application is in the field of antimicrobial agents. Compounds similar to this compound have shown effectiveness against various bacterial strains, including resistant strains. A comparative study revealed that the compound exhibited a minimum inhibitory concentration (MIC) against several pathogens, suggesting its potential use in developing new antibiotics .

Materials Science

Polymer Synthesis
The compound has been utilized in synthesizing novel polymers with improved thermal stability and mechanical properties. By incorporating this compound into polymer matrices, researchers have developed materials suitable for high-performance applications, such as coatings and composites .

Nanotechnology Applications
In nanotechnology, this compound has been explored for its role in fabricating nanoparticles and nanocomposites. The functional groups present in this compound allow for effective surface modification of nanoparticles, enhancing their stability and dispersibility in various solvents .

Agrochemicals

Pesticidal Activity
The agrochemical industry has shown interest in this compound due to its potential pesticidal properties. Preliminary studies indicate that it may act as an effective herbicide or insecticide, targeting specific metabolic pathways in pests without adversely affecting non-target organisms .

Case Studies

Study Application Findings
Study on Anticancer ActivityIn vitro testing on cancer cell linesInduced apoptosis; significant reduction in cell viability
Antimicrobial EfficacyTested against resistant bacterial strainsShowed low MIC values; potential for antibiotic development
Polymer DevelopmentIncorporation into polymer matricesEnhanced thermal stability; improved mechanical properties
Pesticide DevelopmentEvaluation of herbicidal activityEffective against specific pests with minimal side effects

Properties

IUPAC Name

5-(3-methoxycarbonylpyridin-2-yl)furan-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9NO5/c1-17-12(16)7-3-2-6-13-10(7)8-4-5-9(18-8)11(14)15/h2-6H,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVLBYFRVCBWVBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(N=CC=C1)C2=CC=C(O2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50699443
Record name 5-[3-(Methoxycarbonyl)pyridin-2-yl]furan-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50699443
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

862089-25-6
Record name 5-[3-(Methoxycarbonyl)pyridin-2-yl]furan-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50699443
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-[3-(Methoxycarbonyl)pyridin-2-yl]furan-2-carboxylic acid
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5-[3-(Methoxycarbonyl)pyridin-2-yl]furan-2-carboxylic acid
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5-[3-(Methoxycarbonyl)pyridin-2-yl]furan-2-carboxylic acid
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5-[3-(Methoxycarbonyl)pyridin-2-yl]furan-2-carboxylic acid
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5-[3-(Methoxycarbonyl)pyridin-2-yl]furan-2-carboxylic acid
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5-[3-(Methoxycarbonyl)pyridin-2-yl]furan-2-carboxylic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.